molecular formula C7H4BrClO2 B1265921 3-Bromo-2-chlorobenzoic acid CAS No. 56961-27-4

3-Bromo-2-chlorobenzoic acid

Cat. No.: B1265921
CAS No.: 56961-27-4
M. Wt: 235.46 g/mol
InChI Key: LNURMIDMOXCNEH-UHFFFAOYSA-N
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Description

3-Bromo-2-chlorobenzoic acid is an organic compound with the molecular formula C7H4BrClO2. It is a derivative of benzoic acid, where the benzene ring is substituted with bromine and chlorine atoms at the 3 and 2 positions, respectively. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-Bromo-2-chlorobenzoic acid typically involves the bromination of 2-chlorobenzoic acid. The process can be summarized as follows:

    Starting Material: 2-chlorobenzoic acid.

    Bromination: The 2-chlorobenzoic acid is treated with bromine in the presence of a catalyst, such as iron or aluminum chloride, to introduce the bromine atom at the 3 position.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like acetic acid or carbon tetrachloride at a controlled temperature to ensure selective bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-Scale Bromination: Using continuous flow reactors to maintain consistent reaction conditions and improve yield.

    Purification: The crude product is purified through recrystallization or distillation to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-chlorobenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine or chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Reduction Reactions: The compound can be reduced to form 3-bromo-2-chlorobenzyl alcohol or other derivatives.

    Oxidation Reactions: It can be oxidized to form more complex molecules or intermediates.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Electrophilic Substitution: Sulfuric acid or nitric acid for nitration or sulfonation reactions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products:

    Substitution Products: 3-bromo-2-chlorobenzyl alcohol, 3-bromo-2-chlorobenzamide.

    Reduction Products: 3-bromo-2-chlorobenzyl alcohol.

    Oxidation Products: 3-bromo-2-chlorobenzoic anhydride.

Scientific Research Applications

3-Bromo-2-chlorobenzoic acid has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Employed in the synthesis of biologically active compounds and pharmaceuticals.

    Medicine: Serves as an intermediate in the production of drugs and therapeutic agents.

    Industry: Utilized in the manufacture of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 3-Bromo-2-chlorobenzoic acid involves its ability to participate in various chemical reactions due to the presence of reactive bromine and chlorine atoms. These atoms can undergo substitution or elimination reactions, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

  • 2-Bromo-3-chlorobenzoic acid
  • 3-Bromo-4-chlorobenzoic acid
  • 2-Chloro-3-bromobenzoic acid

Comparison: 3-Bromo-2-chlorobenzoic acid is unique due to the specific positions of the bromine and chlorine atoms on the benzene ring. This positional arrangement affects its reactivity and the types of reactions it can undergo. Compared to its isomers, this compound may exhibit different chemical properties and reactivity patterns, making it suitable for specific applications in organic synthesis and industrial processes.

Properties

IUPAC Name

3-bromo-2-chlorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClO2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNURMIDMOXCNEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80275017
Record name 3-bromo-2-chlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80275017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56961-27-4
Record name 3-Bromo-2-chlorobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56961-27-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-bromo-2-chlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80275017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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